2,6-Dichloro-4-fluorobenzamide
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Overview
Description
2,6-Dichloro-4-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring, along with an amide functional group
Mechanism of Action
Target of Action
Similar compounds such as diazines are known to interact with a wide range of biological targets, including dna, rna, and various enzymes .
Mode of Action
It is known that halogenated benzamides, like this compound, can undergo various chemical reactions, including free radical reactions and nucleophilic substitutions .
Biochemical Pathways
Similar compounds have been shown to interact with various biochemical pathways, including those involved in antimetabolite (antifolate), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Similar compounds have been shown to have a wide range of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of other chemicals, pH, temperature, and light exposure can all impact a compound’s stability and effectiveness . .
Biochemical Analysis
Biochemical Properties
It is known that halogenated benzamides, such as 2,6-Dichloro-4-fluorobenzamide, can participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, potentially influencing their function .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of this compound in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been specifically studied . Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Transport and Distribution
Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-fluorobenzamide typically involves the reaction of 2,6-dichloro-4-fluorobenzoic acid with ammonia or an amine under suitable conditions. One common method involves dissolving 2,6-dichloro-4-fluorobenzoic acid in a solvent such as ethanol, followed by the addition of ammonia gas while maintaining the temperature below 20°C with vigorous stirring .
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of substituted benzamides.
Reduction: Formation of 2,6-dichloro-4-fluoroaniline.
Oxidation: Formation of 2,6-dichloro-4-fluorobenzoic acid.
Scientific Research Applications
2,6-Dichloro-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
2,6-Dichloro-4-fluorobenzoic acid: A precursor in the synthesis of 2,6-Dichloro-4-fluorobenzamide.
2,6-Dichloro-4-fluoroaniline: A reduction product of this compound.
2,4-Dichloro-5-fluorobenzamide: A structurally similar compound with different substitution patterns.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2,6-dichloro-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2FNO/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKGBEFRQOIUPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)N)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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